

spectroscopic analysis and characterization of Mycosporine 2 glycine

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Compound of Interest

Compound Name: Mycosporine 2 glycine

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Spectroscopic Profile of Mycosporine-2-glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Mycosporine-2-glycine (M2G) is a mycosporine-like amino acid (MAA) recognized for its potent ultraviolet (UV) absorbing properties, making it a compound of significant interest in pharmacology and cosmetology. This technical guide provides a comprehensive overview of the spectroscopic analysis and characterization of M2G, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Spectroscopic and Physicochemical Data

The following tables summarize the key quantitative data obtained from the spectroscopic and spectrometric analysis of Mycosporine-2-glycine.

Parameter	Value	Technique
Maximum Absorbance (λ_{max})	331 nm[1][2][3][4][5]	UV-Vis Spectroscopy
Molecular Mass	302 Da[1]	Mass Spectrometry
Protonated Molecular Ion (MH ⁺)	m/z 303[1]	Mass Spectrometry

Table 1: Key Spectroscopic and Physicochemical Properties of Mycosporine-2-glycine.

Carbon Atom	¹³ C Chemical Shift (ppm)	Proton(s)	¹ H Chemical Shift (ppm)	HMBC Correlations
1	160.2	-	-	-
2	125.7	-	-	-
3	154.2	-	-	-
4, 6	28.5	H ₂ -4, H ₂ -6	2.70 (t), 2.59 (t)	C-2, C-3, C-5
5	60.9	-	-	-
7 (OCH ₃)	51.5	H ₃ -7	3.14 (s)	C-2
8 (C=O)	175.0	-	-	-
9	45.4	H ₂ -9	4.02 (s)	C-1, C-8

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Mycosporine-2-glycine in D₂O.[\[1\]](#) Data derived from a study on M2G isolated from the cyanobacterium *Euhalothece* sp. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons separated by two or three bonds.

Experimental Protocols

The following protocols are based on methodologies reported for the successful isolation and characterization of Mycosporine-2-glycine from biological sources.[\[1\]](#)

Extraction and Purification of Mycosporine-2-glycine

This workflow outlines the key steps for extracting and purifying M2G from cyanobacterial biomass.

Figure 1: Workflow for Extraction and Purification of M2G.

High-Performance Liquid Chromatography (HPLC)

- System: Merck-Hitachi HPLC setup.[\[1\]](#)

- Column: Reversed-phase semi-preparative Supelcosil SPLC-8 (5 μ m, 250x10 mm) with a guard column.[1]
- Mobile Phase: 0.1% acetic acid in water.[1]
- Flow Rate: 2 ml/min.[1]
- Detection: UV-visible detector set at 345 nm, in series with a spectral analyzer recording from 190-370 nm.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Spectrometer: Bruker ARX 500.[1]
- Solvent: D₂O + 0.01% dioxane.[1]
- Experiments: 1D (¹H and ¹³C) and 2D (HMQC, HMBC) spectra were recorded.[1]

Mass Spectrometry

- Spectrometer: Fisons Autospec-Q mass spectrometer.[1]
- Ionization Method: Fast Atom Bombardment (FAB) with a DTT/DTE matrix.[1]

Biosynthesis and Biological Activity Pathway

Mycosporine-2-glycine is synthesized as part of the broader mycosporine-like amino acid biosynthesis pathway. The core of this pathway involves the shikimate pathway producing 4-deoxygadusol (4-DG), which is a precursor to mycosporine-glycine.[6] Mycosporine-glycine can then be further modified to produce other MAAs.

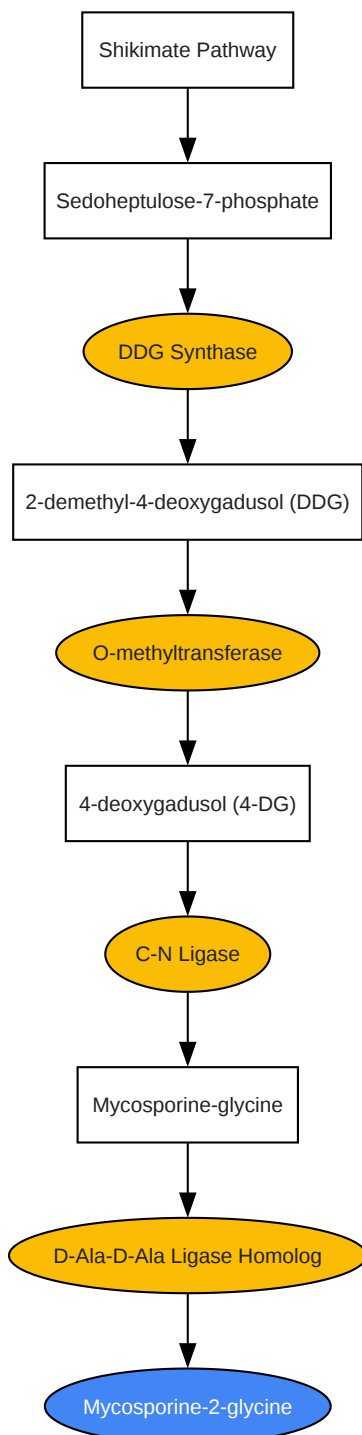


Figure 2: Simplified MAA Biosynthesis Pathway.

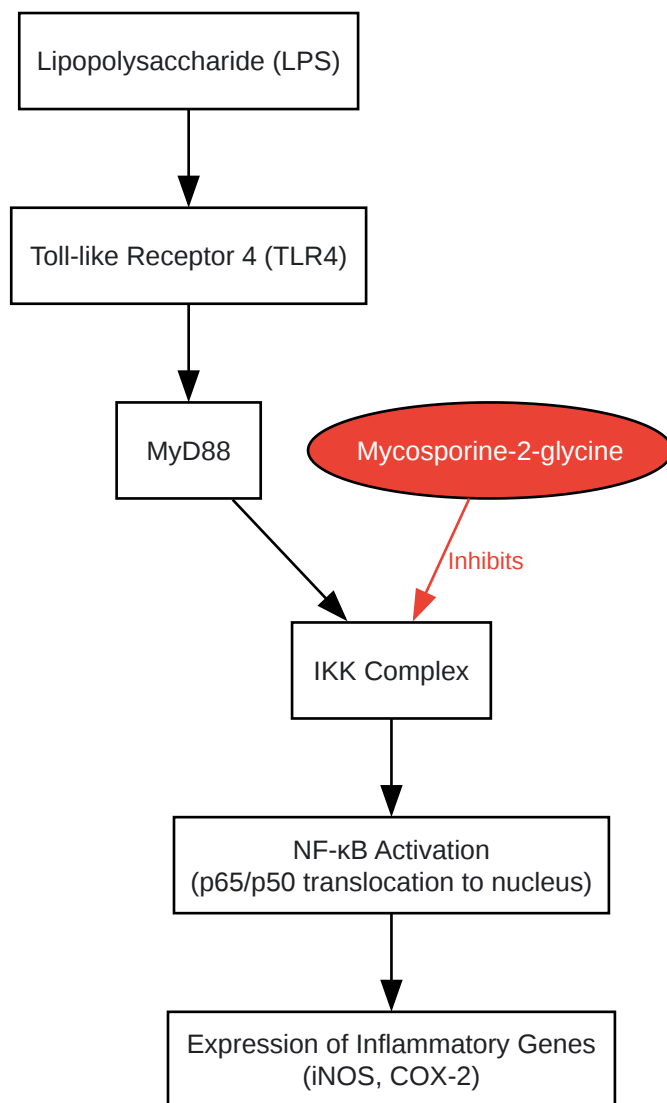


Figure 3: M2G Inhibition of the NF-κB Pathway.

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